molecular formula C6Cl4F2 B075552 1,2,3,5-Tetrachloro-4,6-difluorobenzene CAS No. 1198-56-7

1,2,3,5-Tetrachloro-4,6-difluorobenzene

Cat. No. B075552
CAS RN: 1198-56-7
M. Wt: 251.9 g/mol
InChI Key: PVGPCHMQECZTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetrachloro-4,6-difluorobenzene (TCDFB) is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is sparingly soluble in water but soluble in organic solvents. TCDFB is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,2,3,5-Tetrachloro-4,6-difluorobenzene is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. 1,2,3,5-Tetrachloro-4,6-difluorobenzene has been shown to disrupt the function of ion channels and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 1,2,3,5-Tetrachloro-4,6-difluorobenzene can have a range of biochemical and physiological effects on living organisms. Exposure to 1,2,3,5-Tetrachloro-4,6-difluorobenzene has been linked to liver damage, immune system dysfunction, and developmental abnormalities in animals. In humans, 1,2,3,5-Tetrachloro-4,6-difluorobenzene exposure has been associated with an increased risk of cancer and other health problems.

Advantages And Limitations For Lab Experiments

1,2,3,5-Tetrachloro-4,6-difluorobenzene has several advantages as a research tool, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers working with 1,2,3,5-Tetrachloro-4,6-difluorobenzene.

Future Directions

There are numerous potential future directions for research involving 1,2,3,5-Tetrachloro-4,6-difluorobenzene. One area of interest is the development of new synthetic methods for producing 1,2,3,5-Tetrachloro-4,6-difluorobenzene and related compounds. Another area of focus is the investigation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene's potential as a catalyst for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,5-Tetrachloro-4,6-difluorobenzene and its effects on living organisms.

Scientific Research Applications

1,2,3,5-Tetrachloro-4,6-difluorobenzene has been extensively studied for its potential applications in various fields of science. It is used as a precursor for the synthesis of other halogenated aromatic compounds, and it has been found to exhibit interesting properties as a catalyst in organic reactions. 1,2,3,5-Tetrachloro-4,6-difluorobenzene has also been investigated for its potential use as a flame retardant and as a material for the fabrication of electronic devices.

properties

CAS RN

1198-56-7

Product Name

1,2,3,5-Tetrachloro-4,6-difluorobenzene

Molecular Formula

C6Cl4F2

Molecular Weight

251.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4,6-difluorobenzene

InChI

InChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9

InChI Key

PVGPCHMQECZTIK-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 g (0.88 mol) of 1,3-difluorobenzene in 1 l of 1,2-dichloroethane was admixed with 11.7 g (0.088 mol) of powdered AlCl3. 290 g of chlorine gas were subsequently passed into the solution at 0-5° C. After the end of the reaction, the HCl formed were driven out at about 20-25° C. by means of a stream of nitrogen, and the solution was filtered through silica gel. According to analysis by gas chromatography, the solution comprised 38.5% of dichlorodifluorobenzene, 33.6% of difluorotrichlorobenzenes, 14.5% of difluorotetrachlorobenzene as main components and also further components in the percentage range. A vacuum distillation gave, at 0.2 mbar in the temperature range 50-90° C., 60 g of a fraction comprising the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
290 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name

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